N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-10-22(19,20)16-12-7-8-13(14(11-12)21-2)17-9-5-4-6-15(17)18/h7-8,11,16H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXSEQPKXAKREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with propane-1-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidinyl ring can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce a hydroxylated piperidine derivative.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an NLRP3 inflammasome inhibitor. The NLRP3 inflammasome plays a crucial role in the inflammatory response, and its dysregulation is linked to various diseases, including autoimmune disorders and metabolic syndromes.
- Case Study : A derivative of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide, referred to as JC-171, was shown to selectively inhibit the NLRP3 inflammasome in vitro and in vivo. In experiments using mouse models of acute myocardial infarction, JC-171 demonstrated significant reductions in interleukin-1 beta (IL-1β) levels, suggesting a mechanism for mitigating inflammatory responses associated with this condition .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its structural analogs have shown promising results against various cancer cell lines.
- Research Findings : In vitro studies indicated that modifications to the sulfonamide moiety can enhance the compound's efficacy against cancer cells. For instance, derivatives were tested against human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cell lines, revealing significant cytotoxic effects compared to untreated controls .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens.
Structural Insights and Computational Studies
Computational chemistry approaches have been utilized to predict the binding affinities of this compound with various biological targets.
Molecular Docking Studies
Molecular docking simulations have provided insights into how this compound interacts with target proteins involved in inflammation and cancer progression.
| Target Protein | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| NLRP3 Inflammasome | -9.5 | Strong interaction indicating potential as an inhibitor |
| Bacterial Enzymes | -8.7 | Suggests effectiveness against bacterial infections |
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide involves its binding to specific molecular targets, such as enzymes. By inhibiting the activity of these enzymes, the compound can modulate various biochemical pathways. For example, it may act as a competitive inhibitor, binding to the active site of an enzyme and preventing the substrate from accessing it.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations
Functional Groups: The target compound and the patent sulfonamide share a sulfonamide group, which is often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases). The 2-oxopiperidinyl group in the target compound introduces a lactam ring, which may enhance metabolic stability compared to the methoxymethyl-piperidine in .
Molecular Weight and Complexity :
- The patent sulfonamide (589.1 g/mol) has a significantly higher molecular weight due to its chromen and pyrazolopyrimidin moieties. This complexity may improve target specificity but could reduce bioavailability.
- The target compound (325.4 g/mol) and the amide (276.4 g/mol) fall within a range more favorable for oral absorption.
Substituent Effects :
- Fluorine atoms in are likely to enhance metabolic stability and binding affinity through hydrophobic interactions. The absence of halogens in the target compound may limit its potency but improve safety profiles.
- The methoxy group in the target compound balances lipophilicity and solubility, a feature absent in .
Biological Activity
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly as a therapeutic agent. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₉N₃O₃S
- Molecular Weight : 325.39 g/mol
- LogP : 3.11
- Polar Surface Area : 59 Ų
Research indicates that this compound may function as an antagonist of the histamine H3 receptor (H3R), which plays a critical role in neurotransmission and has implications in various neurological disorders. The H3R antagonism can potentially enhance cognitive functions and reduce symptoms associated with conditions like Alzheimer's disease and schizophrenia .
Anticancer Properties
Recent studies have highlighted the anticancer potential of related sulfonamide derivatives, suggesting that compounds with similar structures may exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing sulfonamide moieties have demonstrated notable activity against cervical HeLa cells, acute promyelocytic leukemia HL-60 cells, and gastric adenocarcinoma AGS cells, with IC50 values ranging from 0.89 to 9.63 µg/mL .
The mechanism of action involves:
- Cell Cycle Arrest : Inducing arrest in the subG0 phase.
- Mitochondrial Membrane Depolarization : Triggering apoptosis through mitochondrial pathways.
- Caspase Activation : Activating caspases -8 and -9, which are crucial for the apoptotic process .
Neuroprotective Effects
Given its action on H3 receptors, this compound may also exhibit neuroprotective properties. H3R antagonists have been linked to improved cognition and memory enhancement in preclinical models of neurodegenerative diseases .
Study on Anticancer Activity
A study conducted on a series of sulfonamide derivatives showed that specific modifications led to enhanced anticancer activity. For example, one derivative demonstrated an IC50 value of 0.60 µM against HCT-116 cells, indicating strong cytotoxicity comparable to standard chemotherapeutics like Doxorubicin .
Mechanistic Insights
Further mechanistic studies revealed that these compounds could inhibit critical pathways involved in tumor growth and metastasis by targeting cysteine cathepsin inhibitors like Cat L and Cat K, thereby reducing invasion capabilities of cancer cells .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₉N₃O₃S |
| Molecular Weight | 325.39 g/mol |
| LogP | 3.11 |
| Polar Surface Area | 59 Ų |
| Anticancer IC50 (HeLa) | 0.89 - 9.63 µg/mL |
| Caspase Activation | Caspase -8 and -9 |
Q & A
Q. What are the key considerations in synthesizing N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide?
Synthesis of this compound requires multi-step optimization to balance yield, purity, and scalability. A validated approach involves:
- Stepwise functionalization : Starting with halogenated intermediates (e.g., 2-bromo-1-(2-nitrophenyl)ethanone) to build the oxazole or piperidinyl moieties, followed by sulfonamide coupling .
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during amide bond formation .
- Toxic reagent avoidance : Substituting vinyl tin intermediates with safer alternatives (e.g., Suzuki coupling) to improve safety profiles .
- Purification : Column chromatography or recrystallization to achieve ≥98% purity, as confirmed by HPLC .
Q. How is the structural identity of this compound confirmed post-synthesis?
Methodological characterization involves:
- Spectroscopic analysis :
- 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., methoxy groups at δ 3.8–4.0 ppm, sulfonamide NH at δ 7.2–7.5 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational docking predict the compound’s interaction with enzymatic targets like IMPDH II or JAK1?
AutoDock4 or similar tools enable receptor-flexible docking:
- Receptor preparation : Assign partial charges and optimize hydrogen bonding networks using X-ray crystallographic data (e.g., PDB IDs for JAK1 or IMPDH II) .
- Grid parameterization : Define binding pockets (e.g., ATP-binding sites) with 0.375 Å spacing for precise ligand placement .
- Free energy scoring : Compare binding affinities (ΔG) of the sulfonamide derivative against known inhibitors (e.g., tofacitinib for JAK1) to prioritize in vitro testing .
Q. What experimental strategies resolve contradictions in biological activity data across assays?
Discrepancies in IC50 values (e.g., cell-based vs. enzyme assays) can be addressed by:
- Assay standardization : Use identical buffer conditions (e.g., pH 7.4, 1 mM DTT) and enzyme concentrations .
- Off-target profiling : Screen against related kinases (e.g., JAK2, TYK2) to confirm selectivity .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .
Q. How are structure-activity relationships (SARs) optimized for enhanced potency?
Systematic SAR studies involve:
- Substituent variation : Modify the piperidinyl-2-oxo group to assess steric effects (e.g., bulkier groups improve IMPDH II binding by 3–5-fold) .
- Sulfonamide linker optimization : Replace propane-1-sulfonamide with cyclopropane or aryl sulfonamides to enhance solubility and target engagement .
- In vivo validation : Test derivatives in disease models (e.g., rat adjuvant-induced arthritis) to correlate in vitro potency with therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
